molecular formula C14H17ClN2O4S3 B11410305 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-propyl-1,3-thiazol-5-amine

4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-propyl-1,3-thiazol-5-amine

Cat. No.: B11410305
M. Wt: 408.9 g/mol
InChI Key: VXSXXNPETVRFPA-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-propyl-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring substituted with chlorobenzenesulfonyl and ethanesulfonyl groups

Preparation Methods

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-propyl-1,3-thiazol-5-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of Sulfonyl Groups: The chlorobenzenesulfonyl and ethanesulfonyl groups can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    N-Propyl Substitution: The N-propyl group can be introduced via alkylation using propyl halides in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-propyl-1,3-thiazol-5-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, especially under basic conditions, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiazole ring and sulfonyl groups.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-propyl-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-propyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or modulating their activity.

    Pathways: It can affect various biochemical pathways, potentially leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-propyl-1,3-thiazol-5-amine can be compared with similar compounds to highlight its uniqueness:

    4-chlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of sulfonyl derivatives and is used in similar applications.

    4-chlorobenzenesulfonic acid, sodium salt: It is used in the production of detergents and dyes, showcasing different industrial applications.

    Bis(4-chlorophenyl) sulfone: This compound is used in the production of high-performance polymers and has different chemical properties and applications.

Properties

Molecular Formula

C14H17ClN2O4S3

Molecular Weight

408.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-propyl-1,3-thiazol-5-amine

InChI

InChI=1S/C14H17ClN2O4S3/c1-3-9-16-12-13(17-14(22-12)23(18,19)4-2)24(20,21)11-7-5-10(15)6-8-11/h5-8,16H,3-4,9H2,1-2H3

InChI Key

VXSXXNPETVRFPA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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